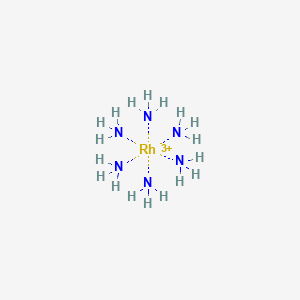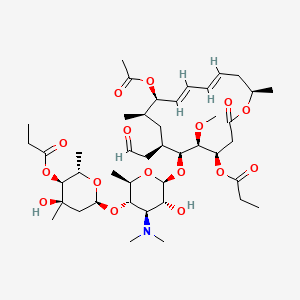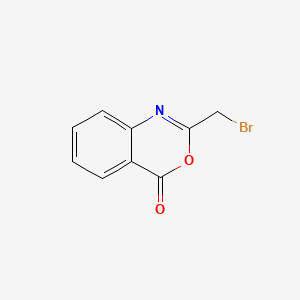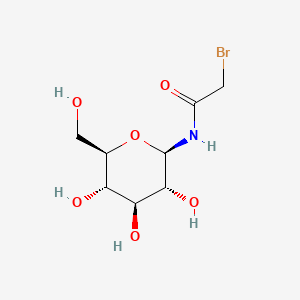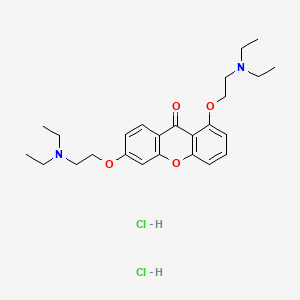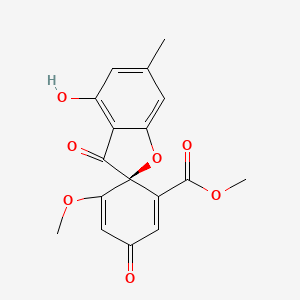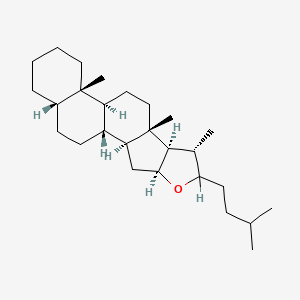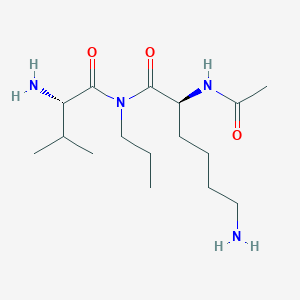
(S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C16H32N4O3 and its molecular weight is 328.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AC-LYS-PRO-VAL-NH2, also known as Acetyl-|A-MSH (11-13) or (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide, is a modified fragment derived from the alpha-melanocyte-stimulating hormone (α-MSH) . The primary targets of this compound are the melanocortin receptors (MC1-R to MC5-R) . These receptors play a crucial role in various biological functions, including pigmentation, regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects .
Mode of Action
The interaction of AC-LYS-PRO-VAL-NH2 with its targets leads to several changes. For instance, the activation of POMC neurons by leptin triggers the production and release of α-MSH from POMC axon terminals, which in turn activates melanocortin receptor 3 (MC3R) and 4 (MC4R) leading to suppressed food intake and increased energy expenditure .
Biochemical Pathways
The compound is part of the melanocortin system, which includes Adrenocorticotropic Hormone (ACTH), Melanocyte Stimulating Hormone (MSH), and endorphins. These hormones activate five forms of membrane receptors called Melanocortin Receptors (MCRs) with different affinities . The binding of α-MSH promotes the expression of melanogenesis enzyme genes via the Adenylyl Cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway .
Result of Action
The molecular and cellular effects of AC-LYS-PRO-VAL-NH2’s action are diverse due to the wide range of biological functions of α-MSH. These include pigmentation effects, regulation of hormone release, immune response modulation, and effects on the cardiovascular and metabolic systems . It also has antipyretic and anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of AC-LYS-PRO-VAL-NH2 can be influenced by various environmental factors. For instance, the activity of hypothalamic POMC neurons, which produce α-MSH, is increased in fed conditions and inhibited during fasting . Additionally, the activity of POMC neurons and the subsequent production and release of α-MSH can be regulated by circulating signals including hormones such as leptin and insulin and nutrients such as glucose .
Biochemical Analysis
Biochemical Properties
(S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including Zeste enhancer homolog 2 (EZH2), which is highly expressed in various malignant tumors . The compound acts as an inhibitor of EZH2, thereby influencing the trimethylation of H3K27, a process that silences tumor suppressor genes . This interaction highlights the compound’s potential as an anticancer agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to reduce the cellular levels of H3K27me3 in K562 cells, indicating its role in modulating gene expression . Additionally, the compound increases the transcription expression of DIRAS3, a tumor suppressor gene, in a dose-dependent manner . These effects suggest that the compound can significantly influence cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with EZH2 . By inhibiting EZH2, the compound prevents the trimethylation of H3K27, leading to the reactivation of tumor suppressor genes . This mechanism of action underscores the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound maintains its inhibitory activity over extended periods, making it a viable candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EZH2 without causing significant toxicity . At higher doses, toxic effects have been observed, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the trimethylation of H3K27 . These interactions affect metabolic flux and metabolite levels, further highlighting the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors determine its activity and effectiveness in modulating cellular processes .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N5O4/c1-11(2)15(16(20)25)22-17(26)14-8-6-10-23(14)18(27)13(21-12(3)24)7-4-5-9-19/h11,13-15H,4-10,19H2,1-3H3,(H2,20,25)(H,21,24)(H,22,26)/t13-,14-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQBDQTYFDOVNN-KKUMJFAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of studying Ac-Lys-Pro-Val-NH2?
A1: Research suggests that Ac-Lys-Pro-Val-NH2, the COOH-terminal tripeptide of alpha-MSH, holds potential antipyretic and anti-inflammatory properties. [] This makes it a molecule of interest for developing potential therapies to control fever and inflammatory responses.
Q2: Have there been efforts to understand the conformational preferences of Ac-Lys-Pro-Val-NH2?
A3: Yes, theoretical conformational studies employing molecular dynamics have been conducted on Ac-Lys-Pro-Val-NH2. [] These studies aimed to identify the conformational space of this tripeptide and classify it into families based on the commonly used letter-code convention for the φ-ψ map. The lowest energy conformations identified for each family could serve as templates for designing conformationally constrained non-peptide analogs, potentially leading to more stable and potent therapeutic agents. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
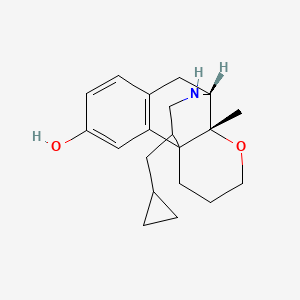
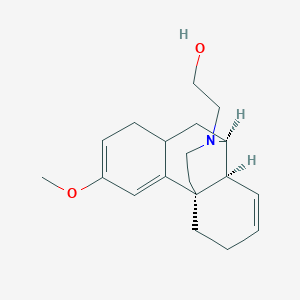
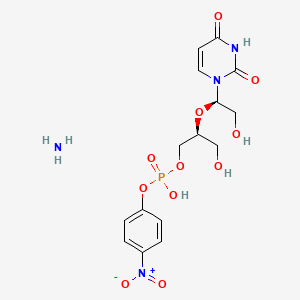
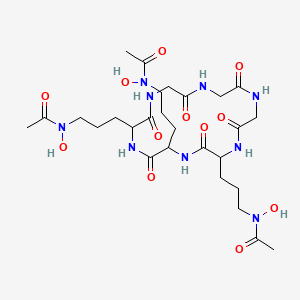
![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234751.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide](/img/structure/B1234752.png)
![Calcium;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate](/img/structure/B1234753.png)
